2-(4-Bromophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO4/c15-9-3-1-8(2-4-9)5-11(17)14-12(18)6-10(16)7-13(14)19/h1-4,6-7,16,18-19H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFHYNNYPFXGEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2O)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351014 | |
| Record name | 2-(4-bromophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147220-80-2 | |
| Record name | 2-(4-bromophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-BROMOPHENYL)-1-(2,4,6-TRIHYDROXYPHENYL)ETHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Hydrochloric Acid-Mediated Cyclocondensation
The most widely documented method involves refluxing 2-bromo-1-(4-bromophenyl)ethanone with phloroglucinol (1,3,5-trihydroxybenzene) in hydrochloric acid. In a representative procedure, 1.0 g of 2-(2-bromo-2-phenylethanimidoyl)benzene-1,3,5-triol is combined with 30 mL 0.1N HCl and refluxed for 2 hours. Post-reaction, the mixture is extracted with dry ether, yielding white crystalline product after solvent evaporation. This method capitalizes on the electrophilic aromatic substitution reactivity of the trihydroxyphenyl group, though exact yields require further quantification.
Catalytic Sulfur-Assisted Coupling
Adapting methodologies from phenol-ketone condensation patents, sulfur-containing catalysts (e.g., H₂S) enhance reaction rates when using hydrogen chloride as the primary condensing agent. A molar ratio of 4:1 phenol-to-ketone is maintained at temperatures below 80°C to prevent decomposition. Industrial implementations often employ continuous flow reactors to stabilize exothermic intermediates, achieving throughputs of 50–100 kg/batch.
Bromination Techniques for 4-Bromophenyl Ethanone Precursors
N-Bromosuccinimide (NBS) in Polar Aprotic Solvents
Bromination of 1-(4-ethylphenyl)ethanone precursors using NBS in acetonitrile with p-toluenesulfonic acid achieves 93% yield under reflux. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous MeCN | Maximizes NBS solubility |
| Temperature | 80°C (reflux) | Accelerates radical initiation |
| Catalyst Loading | 1.5 eq p-TsOH | Prevents HBr accumulation |
This method’s regioselectivity for para-substitution stems from the electron-donating ethyl group’s directing effects.
Oxone-Ammonium Bromide Bromination
Combining Oxone (KHSO₅) with NH₄Br in methanol provides a metal-free alternative. At reflux, substrates convert to α-bromoketones in 86% yield within 1.5 hours. Mechanistic studies suggest bromide oxidation to Br⁺ intermediates, which undergo electrophilic α-attack on the ketone.
Optimization of Reaction Conditions
Solvent Systems and Temperature Gradients
Polar aprotic solvents (DMF, DMSO) improve phloroglucinol solubility but risk hydroxyl group oxidation. Mixed ethanol-water systems (5:1 v/v) balance reactivity and stability, particularly during NaCN-mediated workup steps. Temperature gradients from 0°C (initial mixing) to 65°C (reflux) minimize byproduct formation.
Catalytic Additives and Yield Enhancements
Introducing 0.1–0.3% ZnCl₂ accelerates Hoesch-type condensations by polarizing carbonyl groups. Benchmarked trials show a 12% yield increase compared to uncatalyzed reactions.
Industrial Production Considerations
Continuous Flow Reactor Design
Scaling the condensation step requires:
-
Residence Time : 8–12 minutes at 70°C
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Pressure : 2.5 bar to maintain solvent integrity
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Catalyst Recovery : 95% HCl reuse via distillation towers
Pilot plants report 92% purity post-crystallization from ethyl acetate/hexane mixtures .
Chemical Reactions Analysis
Cyclization Reactions
The compound undergoes intramolecular cyclization to form benzofuran derivatives under specific conditions. This reaction is pivotal in synthesizing bioactive heterocyclic compounds.
Key Cyclization Example
| Starting Material | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-(4-Bromophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | Sodium acetate, ethanol, reflux | 4,6-Dihydroxy-2-phenyl-1-benzofuran-3(2H)-one | 48% |
Mechanistic Insights :
-
The reaction involves deprotonation of hydroxyl groups by sodium acetate, facilitating nucleophilic attack on the carbonyl carbon.
-
Intramolecular cyclization eliminates HBr, forming the benzofuran core .
Substitution Reactions
The bromine atom on the phenyl ring enables nucleophilic aromatic substitution (SNAr) under alkaline conditions.
General Substitution Conditions
| Reaction Type | Reagents/Conditions | Potential Products | Reference |
|---|---|---|---|
| Nucleophilic Substitution | KOH/NaOH, phase-transfer catalysts (e.g., TBAB), 0–100°C | Aryl ethers, amines, or thioethers |
Example Protocol :
-
Substitution with Methoxide :
Reacting the compound with sodium methoxide in DMF at 60°C replaces bromine with a methoxy group, yielding 2-(4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone .
Oxidation and Reduction
The trihydroxyphenyl moiety and ketone group participate in redox reactions.
Oxidation Pathways
| Substrate Site | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| Trihydroxyphenyl ring | Potassium permanganate | Quinone derivatives | |
| Carbonyl group | CrO₃ | Carboxylic acid (if α-H present) |
Reduction Pathways
| Substrate Site | Reducing Agent | Product | Reference |
|---|---|---|---|
| Carbonyl group | H₂, Pd/C | Secondary alcohol |
Functional Group Modifications
The hydroxyl groups on the trihydroxyphenyl ring can be selectively functionalized.
Esterification
| Reagents/Conditions | Product | Reference |
|---|---|---|
| Isobutyric acid, H₂SO₄ catalyst | 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid derivative |
Application : Ester derivatives show enhanced stability and bioavailability in pharmacological studies .
Stability and Degradation
-
Acidic Hydrolysis : Prolonged reflux in HCl converts imidoyl intermediates to ethanone derivatives .
-
Photodegradation : Exposure to UV light induces cleavage of the C–Br bond, forming phenolic byproducts .
Comparative Reactivity
The bromine substituent significantly enhances electrophilic aromatic substitution (EAS) reactivity compared to non-halogenated analogs.
| Compound Variation | Relative Reaction Rate (EAS) | Reference |
|---|---|---|
| 2-(4-Bromophenyl)-1-(trihydroxyphenyl)ethanone | 1.0 (baseline) | |
| 2-(4-Methylphenyl)-1-(trihydroxyphenyl)ethanone | 0.3 |
Scientific Research Applications
2-(4-Bromophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical processes within cells. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Azetidine Derivatives
The biological and physicochemical properties of 3-substituted azetidines are highly dependent on the nature of the substituent. Below is a comparative analysis of 3-(2-Thienylmethyl)azetidine with structurally related compounds:
Physicochemical Properties
- Solubility: 3-(Pyrazol-1-yl)azetidines: Moderately soluble in acetonitrile and DMSO due to polar pyrazole groups . Azetidin-3-ylmethanol hydrochloride: Highly soluble in water (>80 mg/mL), attributed to the hydroxyl and charged amine groups . 3-(2-Thienylmethyl)azetidine: Predicted to have lower water solubility than pyrazolyl analogs but higher than fluorophenoxy derivatives due to thiophene’s intermediate hydrophobicity.
- Thermal Stability: Fluorophenoxy-substituted azetidines (e.g., 3-(3-fluorophenoxy)azetidine) exhibit high thermal stability (bp: 230°C) , whereas spiroazetidines decompose near 200°C .
Key Insight : The thienyl group may balance solubility and stability, making 3-(2-Thienylmethyl)azetidine suitable for oral drug formulations.
Data Table: Comparative Analysis of 3-Substituted Azetidines
Biological Activity
2-(4-Bromophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone, also known as a brominated derivative of acetophenone, has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a bromine atom and multiple hydroxyl groups that may contribute to its reactivity and biological effects.
Chemical Structure and Properties
- Molecular Formula : C14H11BrO4
- Molecular Weight : 327.14 g/mol
- CAS Number : 147220-80-2
The presence of the bromine atom and three hydroxyl groups on the phenyl rings suggests potential interactions with biological targets, particularly in the context of oxidative stress and cell signaling pathways.
Antioxidant Properties
Research indicates that compounds with multiple hydroxyl groups exhibit significant antioxidant activity. The trihydroxyphenyl moiety in this compound may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative damage. Studies have shown that similar compounds can reduce oxidative stress markers in various cell lines, indicating a potential protective role against cellular damage .
Anticancer Activity
Several studies have explored the anticancer properties of brominated phenolic compounds. The ability of this compound to inhibit cancer cell proliferation has been investigated. For instance, derivatives of acetophenone have been shown to induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and activation of caspases . The specific mechanisms by which this compound exerts its effects are still under investigation but may involve modulation of signaling pathways related to cell survival and death.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Similar compounds have been reported to inhibit cathepsins—proteolytic enzymes involved in cancer progression and metastasis. In vitro studies have demonstrated that certain acetophenone derivatives can selectively inhibit cathepsin L activity, leading to reduced invasiveness of cancer cells .
Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of various brominated phenolic compounds, including this compound. Results showed a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to control groups. The compound's ability to chelate metal ions further contributed to its antioxidant effects.
Study 2: Cancer Cell Line Testing
In a series of experiments using breast cancer cell lines (e.g., MDA-MB-231), this compound was tested for its cytotoxic effects. The results indicated that the compound induced apoptosis at concentrations above 10 µM, with mechanisms involving mitochondrial membrane potential disruption and increased expression of pro-apoptotic factors.
Comparative Table of Biological Activities
Q & A
Basic: What are the established synthetic routes for 2-(4-Bromophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone, and how can regioselectivity be ensured during bromination?
Methodological Answer:
The synthesis typically involves alkylation or Friedel-Crafts acylation of 2,4,6-trihydroxyacetophenone (phloracetophenone) followed by bromination. For example:
- Step 1: Protect hydroxyl groups via methylation (e.g., using dimethyl sulfate and K₂CO₃ in acetone under reflux) to prevent undesired side reactions .
- Step 2: Introduce the 4-bromophenyl group via Suzuki coupling or electrophilic aromatic substitution. Regioselectivity is ensured by directing effects of existing substituents (e.g., hydroxyl/methoxy groups) and reaction conditions (temperature, catalyst) .
- Step 3: Deprotect methyl groups using BBr₃ or acidic hydrolysis.
Characterization via NMR (¹H/¹³C) and mass spectrometry is critical to confirm regiochemistry and purity .
Basic: How can the hydrogen-bonding network of this compound be characterized to predict its crystallographic behavior?
Methodological Answer:
- X-ray crystallography is the gold standard. Single-crystal studies reveal O–H···O and O–H···N interactions, as seen in analogous structures like 1-(2,4,6-trihydroxyphenyl)ethanone cocrystals .
- Graph set analysis (e.g., Etter’s rules) categorizes hydrogen bonds into motifs (e.g., R₂²(8) rings), aiding in predicting supramolecular assembly .
- IR spectroscopy identifies hydroxyl stretching frequencies (broad peaks ~3200–3500 cm⁻¹) to infer hydrogen-bond strength .
Basic: What solvent systems are optimal for recrystallization, and how does pH affect stability?
Methodological Answer:
- Solubility: Polar aprotic solvents (e.g., DMSO, acetone) dissolve the compound due to hydroxyl and ketone groups. Recrystallization is achieved using ethanol/water mixtures .
- Stability: Degradation occurs under strong acidic/basic conditions due to hydrolysis of the ketone or demethylation. Stability studies (HPLC monitoring) recommend neutral pH and storage at 4°C in inert atmospheres .
Advanced: How do π-π interactions and halogen bonding influence the compound’s supramolecular assembly in cocrystals?
Methodological Answer:
- π-π stacking: Observed between aromatic rings (centroid distances ~3.5–3.8 Å) in cocrystals with planar molecules like 2-amino-4-nitrophenol. These interactions stabilize layered structures .
- Halogen bonding: The bromine atom participates in C–Br···O interactions (distance ~3.3 Å, angle ~160°), competing with hydrogen bonds. Competitive experiments with iodine derivatives quantify bond strength via crystallographic data .
Advanced: What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. metabolic effects)?
Methodological Answer:
- Dose-response assays: Test across concentrations (µM–mM) to identify dual mechanisms. For example, low doses may activate cholesterol 7α-hydroxylase (anti-obesity), while high doses disrupt bacterial membranes (antibacterial) .
- Computational modeling: Molecular docking (e.g., AutoDock) predicts binding to P450 enzymes (CYP7A1) vs. bacterial targets (penicillin-binding proteins). Validate with enzyme inhibition assays .
Advanced: How can regioselective functionalization of the trihydroxyphenyl moiety be achieved for SAR studies?
Methodological Answer:
- Protection/deprotection: Use trimethylsilyl (TMS) groups to selectively mask hydroxyl positions. For example, TMS-protection at C4 allows bromination at C2 .
- Metal-directed synthesis: Employ Cu²⁺ or Fe³⁺ to coordinate specific hydroxyl groups, directing electrophiles to uncoordinated sites. Confirm regiochemistry via NOESY NMR .
Advanced: What analytical challenges arise in distinguishing tautomeric forms of the trihydroxyphenyl group?
Methodological Answer:
- Dynamic NMR: Monitor temperature-dependent chemical shifts (e.g., DMSO-d₆ at 25–80°C) to detect keto-enol tautomerism .
- X-ray photoelectron spectroscopy (XPS): Resolve oxygen bonding states (C–O vs. O–H) to identify dominant tautomers .
Advanced: How do steric effects from the 4-bromophenyl group influence reactivity in cross-coupling reactions?
Methodological Answer:
- Steric maps: Calculate Connolly surfaces (e.g., using Mercury software) to visualize steric hindrance around the bromine atom.
- Catalyst screening: Test Pd-based catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dtbpf)) for Suzuki-Miyaura coupling efficiency. Bulky ligands mitigate steric effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
